Product packaging for Diethyl-1H-1,2,3-triazole-4-carboxamide(Cat. No.:)

Diethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15276559
M. Wt: 168.20 g/mol
InChI Key: DWDGLTOISKCKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl-1H-1,2,3-triazole-4-carboxamide ( 1878597-11-5) is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . Its structure features a 1,2,3-triazole ring carboxamide core substituted with diethyl groups, making it a valuable scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 1,2,3-triazole-4-carboxamide class, which has been identified as a promising pharmacophore for developing potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, and its modulation is a significant strategy for managing adverse drug-drug interactions . Researchers utilize this and related triazole carboxamides as critical building blocks in the design and optimization of novel therapeutic agents, leveraging the triazole's ability to engage in key hydrogen bonding and dipole interactions with biological targets . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage and handling procedures should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4O B15276559 Diethyl-1H-1,2,3-triazole-4-carboxamide

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N,N-diethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C7H12N4O/c1-3-11(4-2)7(12)6-5-8-10-9-6/h5H,3-4H2,1-2H3,(H,8,9,10)

InChI Key

DWDGLTOISKCKBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NNN=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Diethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amines, and oxides, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Diethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1H-1,2,3-triazole-4-carboxamide derivatives allows for direct comparisons with Diethyl-1H-1,2,3-triazole-4-carboxamide. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Compound Name Structural Features Biological Activity/Application Key Findings References
This compound - 1,2,3-Triazole core
- Diethyl substitution on carboxamide nitrogen
Not explicitly reported (hypothetical) Likely enhanced lipophilicity due to diethyl groups N/A
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) - Difluorophenylmethyl group at N1
- Unsubstituted carboxamide
Antiepileptic (Lennox-Gastaut syndrome) Modulates voltage-gated Na⁺ channels and Ca²⁺-activated K⁺ currents
N,N-Diphenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide - N,N-Diphenyl substitution on carboxamide
- Methyl group at C5
β-cell protection against ER stress EC₅₀ values in low μM range; inhibits CHOP upregulation
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide - Carbamoylmethyl group at N1
- Amino substitution at C5
LexA repressor inhibitor (antibiotic resistance reversal) Blocks SOS response in bacteria; identified via high-throughput screening
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyloxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide - 4-Chlorophenyl at N1
- Oxazole-methyl substitution on carboxamide
Anticancer (structural analog) Demonstrated in crystallographic studies; role in intermolecular interactions

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The difluorophenylmethyl group in Rufinamide confers specificity for neurological targets, while N,N-diphenyl substitutions in β-cell protectives enhance interactions with ER stress pathways .
  • Diethyl groups in the query compound may improve pharmacokinetic properties but require empirical validation.

Structural Diversity and Target Selectivity: C5 modifications (e.g., methyl or amino groups) influence steric and electronic properties. For example, the 5-methyl group in N,N-diphenyl derivatives enhances β-cell protection, while 5-amino substitution in LexA inhibitors enables hydrogen bonding with bacterial targets .

Clinical vs. Preclinical Status :

  • Rufinamide is FDA-approved, underscoring the therapeutic viability of triazole-carboxamides .
  • Most analogs (e.g., LexA inhibitors, β-cell protectives) remain in preclinical stages, highlighting the need for further optimization .

Synthetic Accessibility :

  • Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is widely employed for triazole synthesis . Diethyl substitutions may be introduced via alkylation of precursor amides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.